molecular formula C13H14N4O4S B2649581 methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate CAS No. 2185590-03-6

methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2649581
CAS No.: 2185590-03-6
M. Wt: 322.34
InChI Key: HCSZEUMRXNIZBH-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a triazole ring, an azetidine ring, and a benzoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of methyl 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets:

Properties

IUPAC Name

methyl 4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSZEUMRXNIZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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